Methyl 9-bromofluorene-9-carboxylate
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Overview
Description
Methyl 9-bromofluorene-9-carboxylate is a chemical compound with the molecular formula C15H11BrO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and a carboxylate ester group at the 9th position of the fluorene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-bromofluorene-9-carboxylate can be synthesized through several methods. One common approach involves the bromination of fluorene followed by esterification. The process typically includes the following steps:
Esterification: The resulting 9-bromofluorene is then subjected to esterification with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-bromofluorene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Grignard reactions.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions to replace the bromine atom.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.
Reduction Products: Reduced forms of the ester or carboxylate groups.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 9-bromofluorene-9-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-bromofluorene-9-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use . The compound’s reactivity is largely influenced by the presence of the bromine atom, which can participate in electrophilic substitution reactions, and the ester group, which can undergo hydrolysis or other transformations .
Comparison with Similar Compounds
Methyl 9-bromofluorene-9-carboxylate can be compared with other similar compounds such as:
9-Bromofluorene: Lacks the ester group and thus has different reactivity and applications.
Methyl 9-fluorenylcarboxylate: Lacks the bromine atom, leading to different chemical behavior and uses.
9-Fluorenylmethyl Sulfone: Contains a sulfone group instead of a carboxylate ester, resulting in distinct chemical properties and applications.
Biological Activity
Methyl 9-bromofluorene-9-carboxylate (C15H11BrO2) is a synthetic organic compound derived from fluorene, characterized by a bromine atom and a carboxylate ester group at the 9th position of the fluorene structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and interactions with biomolecules.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The bromine atom and the ester functional group contribute to its reactivity, enabling it to participate in biochemical pathways that may be beneficial for therapeutic applications.
Key Mechanisms:
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, which may lead to the formation of biologically active derivatives.
- Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound, focusing on its potential as a therapeutic agent.
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Anticancer Activity:
- Research has shown that derivatives of fluorene compounds exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, with promising results indicating inhibition of cell proliferation.
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Antimicrobial Properties:
- The compound has been tested for antimicrobial activity against a range of bacterial strains. Preliminary findings suggest that it may possess moderate antibacterial effects, warranting further investigation into its potential as an antimicrobial agent.
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Herbicidal Activity:
- Similar compounds have demonstrated herbicidal properties, leading to investigations into the efficacy of this compound in agricultural applications. Studies indicate that modifications to the fluorene structure can enhance herbicidal activity while reducing toxicity to non-target organisms.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 9-fluorenylcarboxylate | Lacks bromine; contains only carboxylate | Moderate anticancer activity |
9-Bromofluorene | No ester group; only bromine substitution | Lower reactivity |
Fluorene Derivatives | Varies based on substitutions | Diverse biological activities |
Properties
CAS No. |
6328-76-3 |
---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
methyl 9-bromofluorene-9-carboxylate |
InChI |
InChI=1S/C15H11BrO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
LPFNZUQDSQYWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)Br |
Origin of Product |
United States |
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